Product packaging for 2-[(2-Bromophenyl)methyl]butanoic acid(Cat. No.:CAS No. 66192-00-5)

2-[(2-Bromophenyl)methyl]butanoic acid

Cat. No.: B3277561
CAS No.: 66192-00-5
M. Wt: 257.12 g/mol
InChI Key: OVAGFYDXXAKLHT-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)methyl]butanoic acid, with the molecular formula C11H13BrO2, is a brominated carboxylic acid of interest in chemical research and development . This compound features a butanoic acid chain substituted with a 2-bromobenzyl group, a structure that serves as a versatile building block in organic synthesis and medicinal chemistry . Researchers value this structural motif for its potential in constructing more complex molecules for various experimental applications. The presence of both the carboxylic acid functional group and the bromine atom on the aromatic ring provides two distinct sites for chemical modification, enabling its use in cross-coupling reactions, amide bond formation, and the synthesis of compound libraries for biological screening. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO2 B3277561 2-[(2-Bromophenyl)methyl]butanoic acid CAS No. 66192-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-bromophenyl)methyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-8(11(13)14)7-9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAGFYDXXAKLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201291577
Record name 2-Bromo-α-ethylbenzenepropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66192-00-5
Record name 2-Bromo-α-ethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66192-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-α-ethylbenzenepropanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID201291577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 2 Bromophenyl Methyl Butanoic Acid and Its Analogs

Direct Synthetic Routes to 2-[(2-Bromophenyl)methyl]butanoic Acid

The direct synthesis of this compound typically involves the formation of a carbon-carbon bond at the α-position of a butanoic acid precursor. Key strategies include the alkylation of pre-formed enolates and direct arylation reactions.

Exploration of α-Alkylation and Carboxylic Acid Functionalization Strategies

The most common and direct approach to synthesizing 2-substituted butanoic acids is through the α-alkylation of a butanoic acid derivative. This process generally involves three steps:

Protection/Activation of the Carboxylic Acid: The carboxylic acid is often converted into an ester (e.g., methyl or ethyl ester) or an amide to prevent interference from the acidic proton and to enhance the acidity of the α-protons.

Deprotonation: A strong, non-nucleophilic base is used to selectively remove a proton from the α-carbon, generating a reactive enolate intermediate.

Alkylation: The enolate then acts as a nucleophile, attacking an appropriate electrophile, in this case, a (2-bromophenyl)methyl halide such as 2-bromobenzyl bromide.

Deprotection: The ester or amide is hydrolyzed back to the carboxylic acid.

An alternative, more convergent strategy is the direct α-arylation of carboxylic acids. Palladium-catalyzed methods have been developed that allow for the coupling of carboxylic acid derivatives with aryl halides. nih.govacs.org While direct α-arylation of free carboxylic acids can be challenging due to the acidity of both the carboxyl and α-protons, a traceless protecting strategy can be employed. nih.gov In such a method, the carboxylic acid is temporarily converted to a different functional group that facilitates the palladium-catalyzed coupling before being reverted to the acid. nih.gov

Optimization of Reaction Conditions and Reagent Systems

The success of the α-alkylation strategy is highly dependent on the careful optimization of reaction parameters to maximize yield and minimize side reactions. Key variables include the choice of base, solvent, temperature, and the nature of the electrophile.

For the deprotonation step, strong bases are required. Lithium diisopropylamide (LDA) is a common choice due to its strong basicity and steric bulk, which minimizes nucleophilic attack at the carbonyl group. Other bases like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) are also effective. The reaction is typically performed in aprotic, polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (e.g., -78 °C) to ensure kinetic control and stability of the enolate.

The following table outlines typical conditions for the α-alkylation of a butanoic acid ester.

Table 1: Typical Reaction Parameters for α-Alkylation

ParameterCondition/ReagentPurpose/Rationale
Substrate Ethyl butanoateProtects the carboxylic acid; α-protons are sufficiently acidic.
Base Lithium diisopropylamide (LDA)Strong, non-nucleophilic base for efficient enolate formation.
Electrophile 2-Bromobenzyl bromideProvides the (2-bromophenyl)methyl group.
Solvent Tetrahydrofuran (THF), anhydrousAprotic, polar solvent to dissolve reagents and stabilize the enolate.
Temperature -78 °C to room temperatureLow temperature for controlled enolate formation; gradual warming for alkylation.
Final Step Acid or base hydrolysisTo convert the resulting ester back to the carboxylic acid.

Enantioselective Synthesis of Chiral this compound

Since the α-carbon of this compound is a stereocenter, developing methods for its enantioselective synthesis is of significant interest. This allows for the production of a single enantiomer, which is crucial in many applications.

Asymmetric Catalysis Approaches (e.g., Chiral Ligand-Mediated Reactions)

Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral α-arylated acids, several catalytic strategies can be envisioned.

One approach is the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated precursor. For instance, a rhodium catalyst complexed with a chiral phosphine (B1218219) ligand like (R)-BINAP could catalyze the addition of a (2-bromophenyl)boronic acid to ethyl crotonate. orgsyn.org Subsequent hydrolysis of the ester would yield the chiral butanoic acid derivative.

Another powerful method is phase-transfer catalysis. Chiral cinchona alkaloid derivatives can be used to catalyze the α-alkylation of a protected glycine (B1666218) equivalent, which can then be transformed into the desired α-substituted carboxylic acid. buchler-gmbh.com Applying this logic, a butanoic acid derivative could be alkylated enantioselectively under phase-transfer conditions using a chiral catalyst to control the facial selectivity of the alkylation step. buchler-gmbh.com

Diastereoselective Synthesis through Chiral Auxiliaries

A widely employed and robust method for asymmetric synthesis is the use of a chiral auxiliary. wikipedia.org In this strategy, a prochiral substrate is covalently attached to a chiral, enantiopure molecule (the auxiliary). The inherent chirality of the auxiliary then directs a subsequent reaction to occur on one face of the molecule over the other, leading to a diastereomerically enriched product. researchgate.net The auxiliary is then cleaved and can often be recovered. wikipedia.org

For the synthesis of chiral this compound, butanoyl chloride would first be reacted with a chiral auxiliary. The resulting imide or ester is then deprotonated to form a chiral enolate, which is subsequently alkylated with 2-bromobenzyl bromide. The steric hindrance from the auxiliary controls the trajectory of the incoming electrophile, resulting in high diastereoselectivity.

Several types of chiral auxiliaries are effective for this purpose, with Evans' oxazolidinones being among the most common and reliable. researchgate.netnih.gov Other notable examples include pseudoephedrine amides and camphorsultams. wikipedia.orgresearchgate.net

Table 2: Common Chiral Auxiliaries for Diastereoselective Alkylation

Chiral AuxiliaryTypical Base for DeprotonationTypical Diastereomeric Ratio (d.r.)Cleavage Method
Evans' Oxazolidinones LDA, NaHMDS>95:5LiOH/H₂O₂, LiBH₄
Pseudoephedrine LDA>95:5Acid or base hydrolysis
Camphorsultam (Oppolzer's) n-BuLi, NaHMDS>90:10LiOH, LiAlH₄

Stereochemical Control in Alkylation and Substitution Reactions

The high degree of stereocontrol in auxiliary-mediated alkylations arises from a combination of steric and electronic factors. When an N-butanoyl oxazolidinone is deprotonated, it typically forms a Z-enolate, which is stabilized by chelation between the metal cation (e.g., Li⁺), the enolate oxygen, and the carbonyl oxygen of the auxiliary. researchgate.net The bulky substituent on the chiral auxiliary (e.g., an isopropyl or phenyl group) effectively blocks one face of the planar enolate. wikipedia.org Consequently, the electrophile (2-bromobenzyl bromide) can only approach from the less hindered face, leading to the formation of one diastereomer in high excess. researchgate.net

The choice of Lewis acids can also influence the transition state geometry and, in some cases, even reverse the diastereoselectivity. scielo.org.mx For instance, in aldol (B89426) reactions using sulfur-based chiral auxiliaries, the use of TiCl₄ can favor a closed transition state, influencing the stereochemical outcome. scielo.org.mx This principle of Lewis acid-mediated stereocontrol is a key tool in fine-tuning asymmetric reactions. The stereochemical outcome of substitution reactions can also be probed using specifically designed molecules, such as those with deuterium (B1214612) labels, to understand the reaction mechanism. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions Involving the Bromophenyl Moiety

Mechanistic Aspects of Catalyst Selectivity and Efficiency

The synthesis of this compound, a substituted α-aryl carboxylic acid, is critically dependent on the catalytic system employed. The selectivity and efficiency of these catalysts are governed by intricate mechanistic details, including the nature of the catalyst's active species, the role of ligands, and the reaction kinetics. Palladium-catalyzed cross-coupling reactions, particularly the α-arylation of carbonyl compounds, represent a cornerstone for constructing the core structure of this molecule.

A significant challenge in the direct α-arylation of carboxylic acids is the presence of the acidic proton on the carboxyl group, which can interfere with the catalyst and the basic reaction conditions. A key mechanistic advance involves a "traceless protecting strategy" that circumvents this issue. nih.govnih.govorganic-chemistry.org This approach utilizes the in-situ silylation of the carboxylic acid. Under basic conditions, the carboxylate is converted to a silyl (B83357) ester, and subsequently, a zinc enolate is formed in the presence of an additive like zinc fluoride (B91410) (ZnF₂). nih.govorganic-chemistry.org This transient protection and mediation strategy is crucial for catalyst efficiency, preventing catalyst deactivation and promoting the desired C-C bond formation.

The generalized catalytic cycle for the palladium-catalyzed α-arylation of a butanoic acid derivative with an aryl bromide (like 1-bromo-2-methylbenzene, a potential precursor) typically proceeds through three fundamental steps:

Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl bromide, inserting into the carbon-bromine bond to form a Pd(II)-aryl intermediate. The choice of ligand is critical at this stage, influencing the rate and success of the addition.

Transmetalation/Enolate Coupling: The pre-formed zinc enolate of the butanoic acid derivative undergoes transmetalation to the Pd(II) center. This step is often the rate-determining step and is where the catalyst's selectivity is paramount.

Reductive Elimination: The aryl and enolate ligands on the palladium center couple to form the new carbon-carbon bond of the product, this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The selectivity of the catalyst—its ability to produce the desired isomer in high yield—is profoundly influenced by the ligands coordinated to the palladium center. Sterically bulky and electron-rich ligands, such as dialkylbiarylphosphines and N-heterocyclic carbenes (NHCs), have proven to be highly effective. nih.gov These ligands stabilize the palladium catalyst, promote the oxidative addition and reductive elimination steps, and prevent undesirable side reactions like β-hydride elimination. nih.gov

The electronic and steric properties of the ligand are key to controlling the outcome of the reaction. For instance, in reactions with substrates possessing multiple electrophilic sites, the choice of ligand can dictate chemoselectivity. Studies on Suzuki-Miyaura coupling have shown that different phosphine ligands can selectively activate one reactive site over another, a principle that extends to α-arylation. chemrxiv.org

Table 1: Influence of Ligand Type on Catalyst Performance in Cross-Coupling Reactions This table provides a generalized summary based on findings in related cross-coupling chemistries applicable to the synthesis of α-aryl carboxylic acids.

Ligand TypeGeneral CharacteristicsImpact on Selectivity & EfficiencyReference
TriarylphosphinesHistorically used, moderately bulky.Effective for simple substrates but can require higher temperatures and catalyst loadings. nih.gov
Dialkylbiarylphosphines (e.g., Buchwald Ligands)Sterically bulky and electron-rich.Significantly increases reaction scope and efficiency, allowing for room-temperature reactions and the use of less reactive aryl chlorides. Crucial for improving the scope of Buchwald-Hartwig reactions. nih.gov
N-Heterocyclic Carbenes (NHCs)Strong σ-donors with tunable steric bulk.Offer superior performance for certain transformations, such as ketone formation from phenyl esters. Often more effective than phosphines for sterically demanding substrates. nih.gov
Xantphos-type LigandsWide bite-angle diphosphine ligands.Substituents on the ligand backbone have a substantial impact on yield and selectivity in decarbonylative coupling reactions, demonstrating fine-tuning possibilities. acs.org

Catalyst efficiency is measured by factors such as yield, reaction time, and catalyst loading. The development of highly active catalysts allows for gram-scale synthesis with low palladium loading (e.g., 1-2 mol %), which is crucial for practical applications. nih.govorganic-chemistry.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(dba)₂) can also influence reaction outcomes, though in some systems, various sources show satisfactory results. acs.org

For the synthesis of enantiomerically pure analogs, the mechanism must provide a high degree of stereocontrol. This is typically achieved through asymmetric catalysis using a chiral ligand or through the use of a chiral auxiliary. berkeley.edu Mechanistic studies in related systems suggest that the observed enantiomeric excess often arises from kinetic selectivity, where one enantiomer of the substrate reacts faster than the other. berkeley.edunih.gov Detailed mechanistic investigations, often supported by Density Functional Theory (DFT) calculations, help elucidate the key catalyst-substrate interactions that govern this stereoselection. nih.gov

Table 2: Effect of Catalyst System on the Efficiency of α-Arylation of Carboxylic Acid Derivatives

Catalyst SystemSubstrate TypeKey Conditions/AdditivesObserved EfficiencyReference
Pd(OAc)₂ / LigandCarboxylic AcidsIn-situ silylation, ZnF₂ additiveHigh yields (81-96%) with low Pd loading (1-2 mol%) for various aryl bromides. nih.govnih.gov
Palladium CatalystTrimethylsilyl Enolates of EstersZn(O-t-Bu)₂ additiveEnhanced diastereoselectivities (up to >98% de) at room temperature. berkeley.edu
Pd(OAc)₂ / Xantphos-type LigandFurandicarbonyl DichlorideCu catalyst co-addition, 50°CHigh yield and selectivity under mild conditions. acs.org
Pd-NHC CatalystAryl Esters / Boronic AcidsMild conditionsVastly superior performance compared to phosphine ligands for C(acyl)-O bond cleavage. nih.gov

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Elucidation of Reaction Mechanisms in the Synthesis of 2-[(2-Bromophenyl)methyl]butanoic Acid

The synthesis of this compound can be approached through several mechanistic routes, primarily involving the formation of the carbon-carbon bond between the butanoic acid moiety and the 2-bromobenzyl group.

Nucleophilic Pathways:

A common and direct method for the synthesis of this compound involves the alkylation of a butanoic acid enolate or its synthetic equivalent with an electrophilic 2-bromobenzyl source. This pathway is characterized by the attack of a nucleophilic carbanion on an electrophilic carbon.

Enolate Alkylation: The process typically begins with the deprotonation of a butanoic acid ester (e.g., ethyl butanoate) at the α-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This generates a nucleophilic enolate intermediate. The subsequent reaction of this enolate with 2-bromobenzyl bromide proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The nucleophilic α-carbon of the enolate attacks the benzylic carbon of 2-bromobenzyl bromide, displacing the bromide ion and forming the carbon-carbon bond. The final step involves the hydrolysis of the ester to yield the desired carboxylic acid.

Organometallic Reagents: An alternative nucleophilic approach involves the use of organometallic reagents. For instance, a Grignard reagent could be prepared from a suitable butanoic acid derivative, which then acts as the nucleophile.

Electrophilic Pathways:

Electrophilic pathways for the synthesis of related brominated phenylalkanoic acids have also been explored.

Electrophilic Aromatic Substitution (Bromination): The direct bromination of 2-phenylbutanoic acid could theoretically yield the target compound. However, this reaction is often difficult to control and typically results in a mixture of isomers. For example, the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium has been shown to produce primarily the 4-bromo isomer, with smaller amounts of the 3-bromo and 2-bromo isomers. google.com This suggests that direct bromination is not a regioselective method for obtaining the pure 2-bromo isomer. The reaction proceeds through the formation of an arenium ion intermediate after the electrophilic attack of bromine on the aromatic ring.

A patent describing the bromination of 2-methyl-2-phenylpropanoic acid highlights the challenges in achieving regioselectivity, with the para-isomer being the major product.

Starting MaterialProductIsomer DistributionYield
2-methyl-2-phenylpropanoic acid2-(4-bromophenyl)-2-methylpropanoic acid94.4% para, 5.5% metaQuantitative (crude)
2-methyl-2-phenylpropanoic acid2-(4-bromophenyl)-2-methylpropanoic acid98.5% para, 1.25% meta81% (after purification)

This data is based on the bromination of a related compound and illustrates the typical product distribution in electrophilic aromatic substitution. google.com

The identification of reaction intermediates is key to understanding the reaction mechanism.

Enolates: In the enolate alkylation pathway, the key intermediate is the lithium enolate of the butanoic acid ester. These intermediates are typically not isolated but are generated in situ and used immediately due to their high reactivity. Their presence and structure can be inferred through spectroscopic methods or by trapping experiments.

Arenium Ions: In the electrophilic bromination pathway, the critical intermediate is the arenium ion (or sigma complex). This is a carbocation intermediate formed by the attack of the electrophile on the phenyl ring. The stability of the arenium ion, which is influenced by the directing effects of the alkyl-substituted butanoic acid side chain, determines the regioselectivity of the bromination.

Organometallic Intermediates: Syntheses involving organometallic reagents, such as Grignard or organolithium compounds, proceed through these highly reactive intermediates. For instance, a regioselective halogen-metal exchange reaction on a 1,2-dibromoarene using isopropylmagnesium chloride can generate a specific arylmagnesium intermediate, which is a powerful nucleophile. organic-chemistry.org

Stereochemical Outcomes and Stereoselectivity Mechanisms in Synthetic Transformations

The 2-position of the butanoic acid moiety in this compound is a stereocenter. Therefore, synthetic routes can result in a racemic mixture or be designed to produce a single enantiomer.

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. In enantioselective synthesis, a chiral catalyst or auxiliary is employed to create a chiral environment that favors one transition state over the other.

The origin of stereoselectivity lies in the energy difference between the competing diastereomeric transition states.

Catalyst-Controlled Enantioselectivity: In the rhodium-catalyzed asymmetric Michael addition for the synthesis of a related bromophenylbutanoic acid, the use of a chiral phosphine (B1218219) ligand like (R)-BINAP or (S)-BINAP is crucial for inducing enantioselectivity. orgsyn.org The chiral ligand creates a well-defined three-dimensional pocket around the metal center. The substrate binds to the catalyst in a specific orientation to minimize steric hindrance, which leads to the formation of one enantiomer in excess. The choice of the (R) or (S) enantiomer of the BINAP ligand determines which enantiomer of the product is formed. For example, using (R)-BINAP as the ligand in the rhodium-catalyzed reaction can lead to the S isomer of the product. orgsyn.org

The following table, based on the synthesis of an isomeric compound, illustrates how the choice of chiral ligand can determine the stereochemical outcome.

Chiral LigandProduct EnantiomerEnantiomeric Excess (ee)
(R)-BINAP(S)-3-(4-bromophenyl)butanoic acid>99%
(S)-BINAP(R)-3-(4-bromophenyl)butanoic acid>99%

This data is derived from the synthesis of a related compound and demonstrates the principle of catalyst-controlled enantioselectivity. orgsyn.org

Reactivity of the α-Bromo-substituted Phenyl Ring in this compound

The bromine atom on the phenyl ring is a versatile functional group that can participate in a variety of chemical transformations. Its position ortho to the butanoic acid methyl group can influence its reactivity due to steric and electronic effects.

Cross-Coupling Reactions: The carbon-bromine bond is a common substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Examples include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound.

Heck Coupling: Reaction with an alkene under palladium catalysis to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst and a copper co-catalyst to yield an aryl alkyne.

Formation of Organometallic Reagents: The bromo group can be converted into a nucleophilic center through reaction with metals.

Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, 2-(magnesiobromophenyl)methyl]butanoic acid (after protection of the acidic proton). This organometallic intermediate can then react with a wide range of electrophiles.

Organolithium Reagent Formation: Halogen-lithium exchange with an organolithium reagent like n-butyllithium can also generate a potent nucleophile. Studies on 3-substituted 1,2-dibromo arenes have shown that halogen-metal exchange can occur with high regioselectivity. organic-chemistry.org

Nucleophilic Aromatic Substitution (S_NAr): Direct displacement of the bromine by a nucleophile is generally difficult on an unactivated aryl halide. The reaction typically requires harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups on the ring, which are absent in this molecule.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.orglibretexts.orgquora.com In the case of this compound, the bromine atom on the phenyl ring can be displaced by a nucleophile.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. quora.comlibretexts.org The first step, which is typically the rate-determining step, involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromide). youtube.com This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. quora.com The aromaticity of the ring is temporarily broken in this intermediate. quora.com In the second, faster step, the leaving group (bromide) is eliminated, and the aromaticity of the ring is restored. quora.comyoutube.com

For an SNAr reaction to proceed efficiently, the aromatic ring is typically activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. libretexts.orglibretexts.orglibretexts.org These groups stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org In this compound, the butanoic acid substituent is not a strong electron-withdrawing group in the context of activating SNAr reactions. The carboxylic acid group itself is an electron-withdrawing group, but its effect is primarily meta-directing in electrophilic substitutions and it deactivates the entire ring. numberanalytics.combritannica.com

Therefore, under standard conditions, this compound is expected to be relatively unreactive towards SNAr. However, the reaction can be facilitated under forcing conditions, such as high temperatures and the use of very strong nucleophiles or specific catalysts. libretexts.org For instance, reactions with strong bases like sodium amide can proceed via a benzyne (B1209423) mechanism, which is a type of elimination-addition reaction. quora.com

Table 1: Predicted Reactivity of this compound in SNAr Reactions with Various Nucleophiles (Hypothetical)

NucleophilePredicted ReactivityPotential Product(s)
Hydroxide (OH⁻)Low to moderate (requires forcing conditions)2-[(2-Hydroxyphenyl)methyl]butanoic acid
Alkoxide (RO⁻)Low to moderate (requires forcing conditions)2-[(2-Alkoxyphenyl)methyl]butanoic acid
Amide (NH₂⁻)Moderate to high (may proceed via benzyne)2-[(2-Aminophenyl)methyl]butanoic acid, 2-[(3-Aminophenyl)methyl]butanoic acid
Thiolate (RS⁻)Moderate2-{[2-(Alkylthio)phenyl]methyl}butanoic acid

Regioselectivity and Electronic Effects on Aromatic Reactivity

The regioselectivity of reactions involving the aromatic ring of this compound is governed by the electronic properties of the substituents: the bromine atom and the 2-butylbutanoic acid group.

In nucleophilic aromatic substitution, the presence of electron-withdrawing groups is crucial. While the carboxylic acid group does have an electron-withdrawing inductive effect, its deactivating nature on the entire ring can hinder SNAr reactions unless other strongly activating groups are present. libretexts.orglibretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound (Hypothetical)

ElectrophileMajor Product(s)Minor Product(s)Rationale
Nitronium ion (NO₂⁺)2-[(2-Bromo-4-nitrophenyl)methyl]butanoic acid, 2-[(2-Bromo-6-nitrophenyl)methyl]butanoic acid2-[(2-Bromo-5-nitrophenyl)methyl]butanoic acidThe bromine atom is an ortho, para-director. The alkyl chain is also ortho, para-directing. The carboxylic acid group is a meta-director. The positions ortho and para to the bromine are favored.
Sulfonium ion (SO₃H⁺)2-[(2-Bromo-4-sulfophenyl)methyl]butanoic acid, 2-[(2-Bromo-6-sulfophenyl)methyl]butanoic acid2-[(2-Bromo-5-sulfophenyl)methyl]butanoic acidSimilar directing effects as nitration.
Acylium ion (RCO⁺)2-{[2-Bromo-4-(acyl)phenyl]methyl}butanoic acid, 2-{[2-Bromo-6-(acyl)phenyl]methyl}butanoic acid2-{[2-Bromo-5-(acyl)phenyl]methyl}butanoic acidFriedel-Crafts acylation is directed by the activating alkyl group and the deactivating but ortho, para-directing bromine.

Acid-Catalyzed and Base-Catalyzed Transformations of this compound

The presence of both a carboxylic acid and a reactive aryl bromide moiety allows for various acid- and base-catalyzed transformations.

Acid-Catalyzed Transformations:

Under strong acidic conditions, this compound can undergo intramolecular cyclization. A common reaction for phenylalkanoic acids is an intramolecular Friedel-Crafts acylation. nih.govwikipedia.org In this reaction, the carboxylic acid is converted to an acylium ion electrophile, which then attacks the aromatic ring. For this compound, this would lead to the formation of a six-membered ring, resulting in a tetralone derivative. The regioselectivity of this cyclization would favor attack at the C6 position of the phenyl ring, para to the bromine atom, due to the ortho, para-directing nature of the bromine.

Another possible acid-catalyzed reaction is dehydration of the carboxylic acid to form an anhydride, especially in the presence of a dehydrating agent. mdpi.com

Base-Catalyzed Transformations:

In the presence of a strong base, this compound can undergo deprotonation of the carboxylic acid to form a carboxylate salt. More interestingly, strong bases can promote an intramolecular cyclization via a different mechanism. Deprotonation at the alpha-carbon to the carboxyl group could generate a carbanion, which could then act as a nucleophile. However, a more likely scenario under strong basic conditions is an elimination-addition reaction involving a benzyne intermediate, as mentioned in the SNAr section. quora.com

Alternatively, a strong, non-nucleophilic base could induce an E2 elimination of HBr from the aromatic ring and a proton from the benzylic position, if sterically accessible, leading to an alkene. However, the more common base-catalyzed reaction for aryl halides is dehydrohalogenation to form a benzyne intermediate. wikipedia.org This intermediate is highly reactive and can be trapped by various nucleophiles present in the reaction mixture. For an intramolecular reaction, the carboxylate could potentially act as a nucleophile, leading to a cyclic product.

Another potential base-catalyzed reaction is dehydrohalogenation. wikipedia.org A strong base could abstract a proton from the carbon adjacent to the bromine-bearing carbon, followed by the elimination of the bromide ion, to form an alkene if the alkyl chain structure allows. nih.gov

Table 3: Summary of Potential Acid- and Base-Catalyzed Transformations

ConditionReaction TypePotential Product(s)
Strong Acid (e.g., H₂SO₄, PPA)Intramolecular Friedel-Crafts Acylation7-Bromo-3-ethyl-3,4-dihydronaphthalen-1(2H)-one
Strong Base (e.g., NaNH₂)Elimination-Addition (Benzyne intermediate)Mixture of cyclic products and/or aminated products if ammonia (B1221849) is the solvent.
Strong, Non-nucleophilic Base (e.g., KOtBu)DehydrohalogenationPotential formation of unsaturated cyclic products.

Computational Chemistry and Theoretical Modeling of 2 2 Bromophenyl Methyl Butanoic Acid

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental in understanding the three-dimensional arrangement of atoms in a molecule and its conformational possibilities. These theoretical approaches provide a lens into the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies on Optimized Geometries

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting the optimized geometries of molecules. For analogs like 2-bromobenzoic acid, DFT calculations, often employing the B3LYP method with a 6-311+G(d,p) basis set, have been shown to yield geometric parameters that are in good agreement with experimental data obtained from X-ray diffraction. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Phenylacetic Acid Analog

ParameterBond Length (Å)Bond Angle (°)
C-C (ring)1.39-
C-C (side chain)1.51-
C=O1.21-
C-O1.36-
O-H0.97-
C-C-O-122.5
O-C=O-125.0

Note: This data is representative of a phenylacetic acid analog and is intended to illustrate typical values obtained through DFT calculations.

Conformational Analysis and Energy Minima Identification

Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its most stable three-dimensional structures. For a molecule such as 2-[(2-Bromophenyl)methyl]butanoic acid, rotation around the single bonds of the butanoic acid chain and the bond connecting the phenyl ring to the alkyl chain allows for various conformers.

Computational studies on similar molecules, like 3-aminophenylacetic acid, have utilized potential energy surface scans to identify stable conformers. researchgate.net This process involves systematically changing the dihedral angles of the molecule and calculating the energy at each point to find the lowest energy conformations. For this compound, the orientation of the 2-bromophenyl group relative to the butanoic acid moiety would be a key determinant of conformational stability, with steric hindrance from the bulky bromine atom playing a significant role. The most stable conformers would correspond to energy minima on the potential energy surface.

Electronic Structure Characterization (HOMO-LUMO Energies, Molecular Orbitals, Electrostatic Potential Mapping)

The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For analogs like 3-chlorobenzoic acid, the HOMO and LUMO energies have been calculated to elucidate the molecule's electronic properties. researchgate.net Molecular Electrostatic Potential (MEP) mapping is another valuable tool that visualizes the charge distribution on the surface of a molecule. researchgate.net The MEP map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). In this compound, the electronegative oxygen atoms of the carboxylic acid group and the bromine atom would be expected to be regions of negative potential.

Table 2: Representative Electronic Properties of a Phenylacetic Acid Analog

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: This data is representative and illustrates the type of information obtained from electronic structure calculations.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule.

Computational NMR Chemical Shift Prediction and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) approach, can predict the 1H and 13C NMR chemical shifts of a molecule. researchgate.net These predictions are highly dependent on the optimized geometry of the molecule.

For complex molecules, DFT calculations can help in assigning the signals in the experimental NMR spectrum to specific atoms in the molecule. nih.govsharif.edu In the case of this compound, theoretical predictions would be invaluable in assigning the various proton and carbon signals of the butanoic acid chain and the 2-bromophenyl ring.

Vibrational Frequency Calculations (IR, Raman) and Spectral Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be used to generate a theoretical vibrational spectrum. nih.gov These calculated frequencies are often scaled to better match experimental data.

Studies on 2-bromobenzoic acid have shown that the scaled vibrational frequencies calculated at the B3LYP/6-311+G(d,p) level of theory are in good agreement with the experimentally observed values from FT-IR and FT-Raman spectra. nih.gov This allows for a detailed assignment of the vibrational modes of the molecule. For this compound, key vibrational modes would include the C=O stretch of the carboxylic acid, the O-H stretch, and various vibrations associated with the phenyl ring and the C-Br bond.

Table 3: Representative Calculated and Experimental Vibrational Frequencies for a Brominated Aromatic Acid Analog

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretch35603450
C=O stretch17501720
C-C stretch (ring)16001590
C-Br stretch650640

Note: This data is representative and illustrates the correlation between calculated and experimental vibrational frequencies.

UV-Vis Absorption Spectra Prediction and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. researchgate.net For this compound, TD-DFT calculations are employed to foresee its absorption maxima (λmax) and to understand the nature of the underlying electronic transitions.

Theoretical simulations of the UV-Vis spectra for aromatic compounds are often conducted using functionals like B3LYP or ωB97XD with a suitable basis set, such as 6-311+g(d,p), and incorporating a solvent model like the Polarizable Continuum Model (PCM) to mimic experimental conditions. soton.ac.ukmdpi.com The predicted spectrum for this compound in a common solvent like methanol (B129727) would likely exhibit characteristic absorptions due to π → π* transitions within the bromophenyl ring.

The primary electronic transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For this molecule, the HOMO is expected to be localized on the bromophenyl moiety, while the LUMO may also be centered on the aromatic ring. The energy difference between these orbitals dictates the absorption wavelength.

Table 1: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
2100.45HOMO -> LUMO+1π -> π
2650.12HOMO-1 -> LUMOπ -> π

This is a hypothetical data table based on typical values for similar aromatic carboxylic acids.

The consistency between theoretical and experimental spectra for similar molecules validates the predictive power of TD-DFT methods. mdpi.comresearchgate.net

Reaction Mechanism Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of this compound.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A plausible synthetic route to this compound is the malonic ester synthesis. masterorganicchemistry.com This involves the alkylation of a malonic ester derivative with 2-bromobenzyl bromide, followed by hydrolysis and decarboxylation.

Computational chemists can model this reaction by locating the transition state (TS) for the key C-C bond-forming step. The geometry of the TS is optimized, and a frequency calculation is performed to confirm it is a first-order saddle point, characterized by a single imaginary frequency.

Following the localization of the transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.net The IRC path connects the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. The IRC plot shows the change in energy as the reaction progresses along the reaction coordinate.

Energetic Profiles of Key Synthetic Pathways

By calculating the energies of the reactants, intermediates, transition states, and products, an energetic profile for the synthesis of this compound can be constructed. These calculations are typically performed using a functional like B3LYP with a reasonably large basis set.

Table 2: Calculated Relative Energies for the Malonic Ester Synthesis of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (Malonic ester enolate + 2-bromobenzyl bromide)0.0
Transition State+15.2
Alkylated Intermediate-5.8
Products (after hydrolysis and decarboxylation)-25.0

This is a hypothetical data table illustrating a plausible energetic profile.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are used to explore the conformational landscape of this compound over time. researchgate.net These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities.

MD simulations on aromatic carboxylic acids reveal the flexibility of the molecule, particularly the rotation around single bonds. acs.orgaip.org For this compound, key dihedral angles, such as the one between the phenyl ring and the butanoic acid chain, are monitored to identify the most stable conformations. The simulations are often run in a solvent box to mimic solution-phase behavior.

The results of MD simulations can be used to generate a Ramachandran-like plot for the key dihedral angles, showing the populated conformational states. This information is vital for understanding how the molecule might interact with biological targets.

Structure-Activity Relationship (SAR) Studies Through Computational Descriptors (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For this compound and its analogs, QSAR models can be built using a variety of computational descriptors.

These descriptors can be classified into several categories:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric: Molecular volume, surface area, specific steric parameters (e.g., from CoMFA). nih.gov

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices that describe the branching of the molecule.

A QSAR model is typically developed by creating a dataset of molecules with known activities and their calculated descriptors. nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to derive a mathematical equation that relates the descriptors to the activity.

Table 3: Example of Computational Descriptors for a Hypothetical SAR Study

CompoundActivity (IC50, µM)LogPMolecular Volume (ų)Dipole Moment (Debye)
Analog 12.53.1250.12.3
Analog 25.13.5265.42.8
Analog 31.82.9245.72.1

This table illustrates the type of data used in a QSAR study.

Such models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. frontiersin.org

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-[(2-Bromophenyl)methyl]butanoic acid in solution. A combination of one-dimensional and multi-dimensional techniques would provide a complete picture of the proton and carbon environments and their connectivities.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Elucidation

To unambiguously assign all proton (¹H) and carbon (¹³C) signals, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton at the chiral center (C2) and the adjacent methylene (B1212753) protons of the butyl chain and the benzyl (B1604629) group. It would also delineate the coupling relationships between the aromatic protons on the 2-bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It allows for the definitive assignment of each carbon atom that bears protons. The HSQC spectrum would show a cross-peak for the C2-H2 bond, the C1'-H1' methylene bond, and each of the aromatic C-H bonds, correlating their respective ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton. Key HMBC correlations would include the linkage from the benzylic protons to the aromatic quaternary carbon C1'' and the bromine-bearing carbon C2'', as well as from the protons on the butyl chain to the carboxylic acid carbon.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on related structures, is presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
Carboxyl (C=O) ~12 (broad s) ~178 H2, H1'
C2 (CH) ~2.7 (m) ~45 C1 (carboxyl), C3, C1', C1'', C2''
C3 (CH₂) ~1.6 (m) ~35 C2, C4, C1 (carboxyl)
C4 (CH₃) ~0.9 (t) ~13 C2, C3
C1' (CH₂) ~3.0 (dd), ~3.2 (dd) ~38 C2, C1'', C2'', C6''
C1'' (Aromatic C) - ~139 H1', H6''
C2'' (Aromatic C-Br) - ~124 H1', H3''
C3'' (Aromatic CH) ~7.1 (td) ~128 H4'', H5''
C4'' (Aromatic CH) ~7.3 (td) ~129 H3'', H5''
C5'' (Aromatic CH) ~7.2 (dd) ~127 H4'', H6''

Note: Predicted values are estimates. Actual experimental values may vary.

Stereochemical Assignment through NOESY and Chiral Shift Reagents

Since this compound is a chiral molecule, determining its stereochemistry is crucial.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close in space, irrespective of their bonding. For this molecule, NOESY could reveal through-space interactions between the protons of the benzyl group and the protons of the butanoic acid chain, helping to define the molecule's preferred conformation in solution.

Chiral Shift Reagents: The use of chiral lanthanide shift reagents (e.g., Eu(hfc)₃) can be employed to resolve the signals of the two enantiomers in a racemic mixture. The chiral reagent complexes with the carboxylic acid, inducing different chemical shift changes for the R- and S-enantiomers, allowing for their differentiation and quantification.

Dynamic NMR Studies for Rotational Barriers and Conformational Exchange

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures. This technique can be used to investigate the rotational barriers around single bonds. For this compound, restricted rotation around the C2-C1' bond or the C1'-C1'' bond could lead to the observation of distinct conformers at low temperatures, which would coalesce into averaged signals at higher temperatures. Analysis of this coalescence behavior can provide quantitative data on the energy barriers of these conformational exchange processes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule and how they interact with each other, particularly in the solid state.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. A very broad band in the 2500-3300 cm⁻¹ region would be indicative of the O-H stretching of the carboxylic acid, often participating in hydrogen bonding. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The aromatic C-H and C=C stretching vibrations would appear in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Br stretch (typically found at lower frequencies) would be readily observable in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid) 2500-3300 Broad, Strong
C-H stretch (Aromatic) 3000-3100 Medium
C-H stretch (Aliphatic) 2850-2960 Medium-Strong
C=O stretch (Carbonyl) 1700-1725 Strong
C=C stretch (Aromatic) 1450-1600 Medium-Weak

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. Electron ionization (EI) or electrospray ionization (ESI) can be used. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 peaks with approximately equal intensity).

The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. For carboxylic acids, common fragmentation includes the loss of the hydroxyl group (-17 Da) or the entire carboxyl group (-45 Da). A significant fragmentation pathway for this compound would likely involve the cleavage of the benzyl group, leading to the formation of a stable bromotropylium ion or related fragments.

Single Crystal X-ray Diffraction for Solid-State Structure and Supramolecular Assembly

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. If a suitable single crystal can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles.

For this compound, a key feature of the crystal structure would likely be the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate in a head-to-head fashion. nih.gov This is a very common supramolecular motif for carboxylic acids. The analysis would also reveal the precise conformation of the butanoic acid chain relative to the bromophenyl ring and how these dimeric units pack together in the crystal lattice, influenced by weaker interactions such as van der Waals forces and potentially π-π stacking of the aromatic rings. nih.gov

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

Following a comprehensive review of publicly available scientific literature, it has been determined that there are no specific research articles or datasets detailing the use of spectroscopic or crystallographic techniques for the real-time monitoring of the synthesis or for conducting kinetic studies on the compound This compound .

The synthesis of this compound would typically involve the alkylation of a malonic ester derivative with a 2-bromobenzyl halide, followed by hydrolysis and decarboxylation. In principle, spectroscopic methods such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy could be employed to monitor the progress of such a reaction. For instance, in-situ FTIR could potentially track the disappearance of the C-Br stretching vibration of the starting material and the appearance of the characteristic carbonyl (C=O) and hydroxyl (O-H) stretching vibrations of the carboxylic acid product. Similarly, NMR spectroscopy could be used to follow the changes in the chemical shifts of the protons and carbons adjacent to the reaction centers, allowing for a quantitative assessment of the conversion of reactants to products over time.

Kinetic analysis of the formation of This compound would involve systematically varying experimental parameters such as reactant concentrations, temperature, and catalyst loading (if applicable) and observing the effect on the reaction rate. By fitting the concentration versus time data obtained from spectroscopic measurements to various rate laws, the reaction order with respect to each component and the activation energy of the reaction could be determined.

However, despite the theoretical applicability of these techniques, no experimental data, research findings, or data tables for This compound have been published in the peer-reviewed scientific literature. Therefore, a detailed discussion with specific examples, data tables, and research findings as requested cannot be provided.

Applications of 2 2 Bromophenyl Methyl Butanoic Acid in Chemical Synthesis and Biological Research Probes

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structural framework of 2-[(2-Bromophenyl)methyl]butanoic acid, featuring a carboxylic acid group, a bromine-substituted phenyl ring, and a chiral center, makes it a versatile building block in organic synthesis. Its utility as a precursor for more complex molecules is an area of active investigation.

Precursor in the Synthesis of Heterocyclic Scaffolds

While direct evidence for the use of this compound in the synthesis of heterocyclic scaffolds is not extensively documented in the public domain, the synthesis of various heterocyclic compounds often proceeds through intermediates containing similar structural motifs. For instance, the related compound, 3-(4-bromobenzoyl)prop-2-enoic acid, has been utilized as a starting material for the synthesis of diverse heterocycles. researchgate.net This suggests the potential for this compound to serve as a precursor for heterocyclic systems through intramolecular cyclization reactions or by functional group manipulation followed by cyclization with appropriate reagents. The bromine atom on the phenyl ring provides a handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds, often key steps in the synthesis of complex heterocyclic frameworks.

Building Block for Bridged and Fused Ring Systems

Development of Chemical Probes for Biological Target Identification (focus on mechanism, in vitro studies)

Derivatives of butanoic acid and related structures are actively being explored for their potential to interact with biological targets. These investigations are crucial for understanding disease mechanisms and for the development of new therapeutic agents.

Design and Synthesis of Derivatives for Enzyme Inhibition Studies

The modification of the this compound scaffold has led to the development of potent enzyme inhibitors. For example, derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid have been synthesized and evaluated as urease enzyme inhibitors. mdpi.com These studies demonstrate that structural modifications can lead to significant inhibitory activity. In a separate study, new quinazoline (B50416) derivatives were designed, and compound 6e, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective Aurora A kinase inhibitor. nih.govresearchgate.net The in vitro kinase inhibitory assay of free carboxylic acid derivatives revealed that halogen substitutions on the terminal phenyl ring enhanced activity. nih.govresearchgate.net

Table 1: In Vitro Enzyme Inhibition by Selected Derivatives

Compound/Derivative Class Target Enzyme Key Findings Reference
2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid esters Urease Synthesized derivatives showed significant urease inhibitory actions. mdpi.com
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) Aurora A Kinase Showed potent and selective inhibition in an in vitro kinase assay. nih.govresearchgate.net
3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate uPA, Plasmin, MMP-2, MMP-9 Was not found to be an inhibitor of these enzymes, suggesting a different mechanism for its anticancer effects. nih.gov

Exploration of Receptor Binding Interactions through Ligand Design (computational/in vitro)

Computational and in vitro studies are instrumental in understanding how ligands interact with their biological targets. For derivatives of this compound, molecular docking studies have been employed to elucidate binding modes. For instance, the binding detail of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives with the active site of the urease enzyme was investigated using molecular docking. mdpi.com Similarly, molecular docking was used to explore the possible binding mode of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid into the active site of Aurora A kinase, revealing significant binding interactions with key amino acid residues. nih.govresearchgate.net These computational approaches, combined with in vitro assays, guide the design of new ligands with improved affinity and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[(2-Bromophenyl)methyl]butanoic acid in a laboratory setting?

  • Methodology :

  • Step 1 : Start with 2-bromobenzyl bromide and a butanoic acid precursor (e.g., ethyl 2-methylenebutanoate). Perform nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to attach the bromobenzyl group.
  • Step 2 : Hydrolyze the ester group using aqueous NaOH/EtOH to yield the carboxylic acid.
  • Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution).
  • Reference : Analogous synthesis routes for bromophenylacetic acids (e.g., 3-bromophenylacetic acid, mp 99–102°C) suggest similar protocols .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Compare peaks to predicted shifts (e.g., aromatic protons at δ 7.2–7.6 ppm, methylene protons near δ 3.8 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 271 (C₁₁H₁₂BrO₂).
  • HPLC/GC : Assess purity (>95% by GC, as seen in bromophenylacetic acid derivatives ).
  • Melting Point : Compare to analogs (e.g., 4-(4-bromophenyl)butanoic acid, mp 67–69°C ).

Q. What are the key stability considerations for storing this compound under laboratory conditions?

  • Storage Protocol :

  • Store in airtight containers at 0–6°C to prevent hydrolysis or thermal degradation.
  • Protect from light using amber glassware to avoid bromine dissociation.
  • Monitor stability via periodic HPLC analysis (retention time consistency) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when encountering low reaction efficiency?

  • Optimization Strategies :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if boronic acid intermediates are used (e.g., 2-bromophenylboronic acid ).
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for better solubility of intermediates.
  • Temperature Gradients : Perform kinetic studies at 50–100°C to identify ideal reaction windows.

Q. What analytical strategies should be employed to resolve contradictions between spectroscopic data (e.g., NMR vs. MS) for derivatives?

  • Troubleshooting Workflow :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing benzyl methylene protons from butanoic acid chain protons).
  • High-Resolution MS (HRMS) : Confirm exact mass to rule out isobaric impurities.
  • X-ray Crystallography : Resolve structural ambiguities for crystalline derivatives (e.g., analogs like 2-bromo-N-(4-chlorophenyl)butanamide ).

Q. How can structure-activity relationship (SAR) studies be designed to investigate the biological potential of this compound?

  • SAR Design Framework :

  • Derivative Synthesis : Modify the bromine position (e.g., 3- or 4-bromo isomers) or substitute the carboxylic acid with esters/amides.
  • Biological Assays : Test for enzyme inhibition (e.g., cyclooxygenase) or antimicrobial activity using microdilution assays (MIC determination).
  • Computational Modeling : Perform docking studies with target proteins (e.g., COX-2) to predict binding affinity.
  • Reference : Analogous brominated compounds show bioactivity in enzyme inhibition studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.